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molecular formula C13H9ClF3NO B2444181 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine CAS No. 161949-55-9

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Cat. No. B2444181
M. Wt: 287.67
InChI Key: IAQQWJAQWLRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165941

Procedure details

20.4 g of 2,3-dichloro-5-trifluoromethylpyridine, 18.9 g of p-methoxyphenylboronic acid, 0.4 g of tetrakis(triphenylphosphine)palladium(0) and 23.8 g of sodium hydrogencarbonate were refluxed for 2 hours in a mixture of 300 ml of tetrahydrofuran and 300 ml of water. After colling, the mixture was acidified by means of 10% strength hydrochloric acid. The tetrahydrofuran was removed by distillation under reduced pressure, and the product was then extracted three times with 100 m of methylene chloride in each case. The combined organic phases were sucked through silica gel and then evaporated. Recrystallization of the crude product from n-hexane gave 19.5 g (72%) of colorless crystals; m.p. 71-72° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.C(=O)([O-])O.[Na+].Cl>O1CCCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:7]1[C:2]([C:18]2[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
18.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
23.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product was then extracted three times with 100 m of methylene chloride in each case
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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